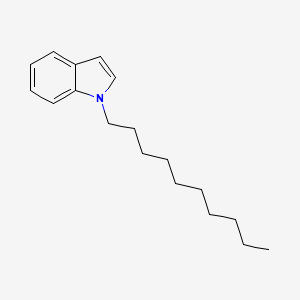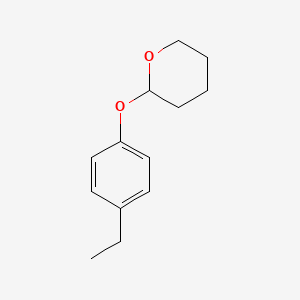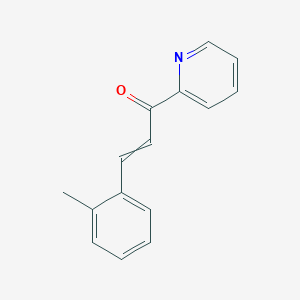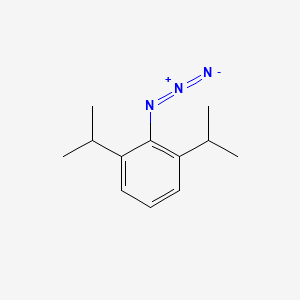![molecular formula C10H11NO B14263382 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole CAS No. 161748-62-5](/img/structure/B14263382.png)
1-[2-(Furan-2-yl)ethyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Furan-2-yl)ethyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a 2-(furan-2-yl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, base.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Applications De Recherche Scientifique
1-[2-(Furan-2-yl)ethyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic devices
Mécanisme D'action
The mechanism of action of 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with adenosine receptors, leading to the activation of adenylyl cyclase and subsequent cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-furan-2-yl-ethylamine: A related compound with a similar furan-2-yl group but different functional groups.
Ethanone, 1-(2-furanyl)-: Another compound with a furan-2-yl group, used in different chemical contexts.
Uniqueness: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole is unique due to its combination of a pyrrole ring and a furan-2-yl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
161748-62-5 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-[2-(furan-2-yl)ethyl]pyrrole |
InChI |
InChI=1S/C10H11NO/c1-2-7-11(6-1)8-5-10-4-3-9-12-10/h1-4,6-7,9H,5,8H2 |
Clé InChI |
BIGBGRCBSUCSLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)



![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)


![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)




